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Compound of Interest

Compound Name: 4,4'-Dihydroxyazobenzene

Cat. No.: B049915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-
Dihydroxyazobenzene (CAS No: 2050-16-0), a compound of interest in various fields

including the dye industry and biological research.[1] The document presents key

spectroscopic data in a structured format, details relevant experimental protocols, and

illustrates the general workflow of spectroscopic analysis.

Molecular Structure and Properties
IUPAC Name: 4-[(4-hydroxyphenyl)diazenyl]phenol[2]

Synonyms: 4,4'-Azodiphenol, 4,4'-azobis(phenol)[2]

Molecular Formula: C₁₂H₁₀N₂O₂[1][2]

Molecular Weight: 214.22 g/mol [1][2]

Spectroscopic Data
The following sections summarize the key spectroscopic data for 4,4'-Dihydroxyazobenzene,

providing insights into its electronic structure, functional groups, and atomic connectivity.
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UV-Visible Spectroscopy
The UV-Visible absorption spectrum of 4,4'-Dihydroxyazobenzene is characterized by a

strong absorption band in the UV region, which is attributed to the π-π* electronic transition of

the extended conjugated system of the azobenzene chromophore.[1]

Wavelength (λmax) Solvent Transition Reference

360 nm Ethanol π-π* [1]

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the

molecule. The characteristic vibrational modes confirm the presence of the phenolic hydroxyl

groups and the azo linkage.[1]

Wavenumber (cm⁻¹) Vibrational Mode Reference

3400-3500 O-H stretching (phenolic) [1]

1500-1600 Aromatic C=C stretching [1]

1400-1600 N=N stretching (azo linkage) [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed information about the chemical environment of the hydrogen

and carbon atoms within the molecule.

The proton NMR spectrum, typically recorded in DMSO-d₆, shows distinct signals for the

hydroxyl and aromatic protons.[1][3]
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

10.52 s 2H -OH (phenolic) [3]

7.70 d (J = 8.8 Hz) 4H

Aromatic H

(ortho to azo

group)

[3]

6.09 d (J = 8.8 Hz) 4H

Aromatic H

(ortho to hydroxyl

group)

[3]

Note: A similar study reported chemical shifts of 10.13 ppm (s, 1H, Ph-OH), 7.71 ppm (d, 2H,

J=9 Hz), and 6.90 ppm (d, 2H, J=8 Hz) in DMSO-d6.[4]

Due to the molecule's symmetry, the carbon-13 NMR spectrum displays four signals

corresponding to the different carbon environments.[1][3]

Chemical Shift (δ) ppm Assignment Reference

160.20 C-OH [3]

145.72 C-N [3]

124.67 Aromatic C-H [3]

116.33 Aromatic C-H [3]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of 4,4'-Dihydroxyazobenzene. Under

electron ionization (EI), the molecular ion peak is readily observed.[1]

m/z Ion Method Reference

214 [M]⁺ GC-MS (EI) [1][2]

215 [M+H]⁺ TOF-MS [4]
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Experimental Protocols
This section outlines the general methodologies for the acquisition of the spectroscopic data

presented above.

Synthesis of 4,4'-Dihydroxyazobenzene
A common synthetic route involves the diazotization of p-aminophenol followed by coupling

with phenol.[3]

Diazotization: A solution of p-aminophenol (10.0 g, 91.64 mmol) in 1 M HCl (200 mL) is

cooled to 0°C in an ice bath.[3]

An aqueous solution of sodium nitrite (9.34 g, 109.8 mmol in 150 mL H₂O) is added to the p-

aminophenol solution.[3]

Pre-cooled methanol (200 mL) is added to the diazotized solution, and the mixture is stirred

for 1 hour.[3]

Coupling: A solution of phenol (8.62 g, 91.64 mmol) in 3 M aqueous sodium hydroxide (65

mL) is added dropwise to the reaction mixture, which is then stirred at room temperature for

2 hours.[3]

Work-up: Methanol is removed by evaporation. Concentrated HCl is added to adjust the pH

to <5, leading to the precipitation of the product.[3]

The precipitate is collected, washed with water, and recrystallized from an ethanol/water

mixture to yield 4,4'-Dihydroxyazobenzene.[3]

Spectroscopic Analysis
UV-Visible Spectroscopy: The absorption spectrum is typically recorded on a UV-Vis

spectrophotometer using a solution of the compound in ethanol.[1] The concentration and

path length of the cuvette should be chosen to ensure the absorbance falls within the linear

range of the instrument.

Infrared Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The

sample can be prepared as a KBr pellet or analyzed as a thin film.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g.,

400 MHz for ¹H and 100 MHz for ¹³C).[3] The sample is dissolved in a deuterated solvent,

typically DMSO-d₆, and tetramethylsilane (TMS) is used as an internal standard.[1][3]

Mass Spectrometry: Mass spectra can be acquired using a mass spectrometer, often

coupled with a gas chromatograph (GC-MS) for separation and identification.[1][2] For GC-

MS, electron ionization (EI) is a common ionization technique. Time-of-flight (TOF) mass

spectrometry has also been used.[4]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 4,4'-Dihydroxyazobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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